4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinazoline core, which can significantly influence its chemical properties and biological activities .
Scientific Research Applications
4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer and antiviral agents.
Biological Studies: The compound is employed in studies investigating the biological activities of quinazoline derivatives, such as their effects on cell signaling pathways and enzyme inhibition.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)quinazoline
- 4-Iodo-6-(trifluoromethyl)quinazoline
- 4-Chloro-7-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
4-chloro-6-iodo-7-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3IN2/c10-8-4-1-6(14)5(9(11,12)13)2-7(4)15-3-16-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVNWURSYQTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)C(F)(F)F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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